![molecular formula C17H17FN6 B6453077 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549064-22-2](/img/structure/B6453077.png)
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (4FPP) is a small molecule that has been studied for its potential applications in medicinal chemistry and biochemistry. The compound has been used in a number of research studies and has shown promise in the areas of drug design and development, as well as in the treatment of various diseases. 4FPP has been found to act as an agonist at the 5-HT2A serotonin receptor, and has been studied for its ability to modulate the activity of various enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design and development. The compound has been found to act as an agonist at the 5-HT2A serotonin receptor, and has been studied for its ability to modulate the activity of various enzymes and proteins. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells and to modulate the activity of the Janus kinase (JAK) family of enzymes.
Wirkmechanismus
Target of Action
The primary target of the compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can disrupt nucleotide synthesis and adenosine function . This can have downstream effects on various biochemical pathways, including those involved in DNA replication, RNA transcription, and signal transduction.
Pharmacokinetics
The compound’s selectivity towards ent2 over ent1 suggests that it may have a specific distribution pattern in the body
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect cellular processes that rely on nucleosides, such as DNA replication and RNA transcription.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its ability to act as an agonist at the 5-HT2A serotonin receptor, resulting in the activation of the G-protein coupled receptor pathway. This activation leads to the modulation of various enzymes and proteins, including the Janus kinase (JAK) family of enzymes. In addition, this compound has been found to be relatively stable and non-toxic, making it suitable for use in laboratory experiments. However, the compound is not water-soluble, and therefore must be dissolved in an organic solvent prior to use.
Zukünftige Richtungen
The potential future directions for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine research include further studies into its ability to modulate the activity of the immune system, as well as its potential to act as an anti-inflammatory agent. In addition, further research into the compound’s mechanism of action and its potential applications in drug design and development is warranted. Additionally, further studies into the compound’s potential to inhibit the growth of cancer cells and to modulate the activity of the Janus kinase (JAK) family of enzymes are also of interest. Finally, further research into the compound’s pharmacokinetics, pharmacodynamics, and toxicity are also warranted.
Synthesemethoden
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized through a multi-step process, beginning with the reaction of 2-fluorophenylpiperazine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction yields the intermediate product of 4-[4-(2-fluorophenyl)piperazin-1-yl]-3-dimethylaminopropylcarbodiimide, which can then be reacted with 1H-pyrazol-1-yl-pyrimidine to form this compound. The reaction is typically carried out in an aqueous solution at a temperature of 80°C for a period of 1-2 hours.
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c18-14-4-1-2-5-15(14)22-8-10-23(11-9-22)16-12-17(20-13-19-16)24-7-3-6-21-24/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYAQAYFPURGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.